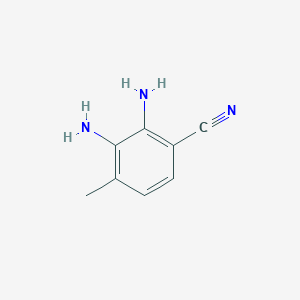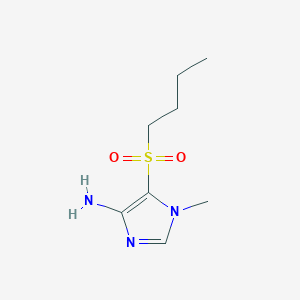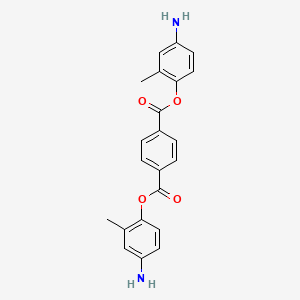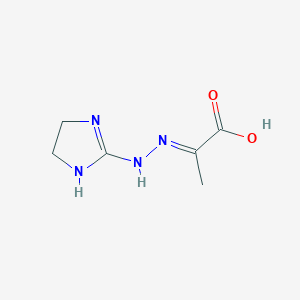![molecular formula C8H16O2S2 B12828728 3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid CAS No. 823235-27-4](/img/structure/B12828728.png)
3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Propylthio)ethyl)thio)propanoic acid is an organic compound characterized by the presence of sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Propylthio)ethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-(propylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-((2-(Propylthio)ethyl)thio)propanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Propylthio)ethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-(Propylthio)ethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((2-(Propylthio)ethyl)thio)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
- Ethyl 2-(ethoxycarbonothioyl)thio)propanoate
- 2-(Butylthiocarbonothioylthio)propanoic acid
Uniqueness
3-((2-(Propylthio)ethyl)thio)propanoic acid is unique due to its specific arrangement of sulfur atoms and the propylthioethyl group. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
823235-27-4 |
|---|---|
Formule moléculaire |
C8H16O2S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
3-(2-propylsulfanylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16O2S2/c1-2-4-11-6-7-12-5-3-8(9)10/h2-7H2,1H3,(H,9,10) |
Clé InChI |
ISGGQDUQNNOMLL-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)



![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)


![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
